molecular formula C10H16N6O B13729240 2-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile CAS No. 21725-68-8

2-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile

Cat. No.: B13729240
CAS No.: 21725-68-8
M. Wt: 236.27 g/mol
InChI Key: SHANRXMTBMPTMY-UHFFFAOYSA-N
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Description

2-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile is a chemical compound with the molecular formula C10H16N6O. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile typically involves the reaction of 4-(ethylamino)-6-methoxy-1,3,5-triazine with 2-methylpropanenitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine
  • 2-Amino-4-chloro-6-ethylamino-1,3,5-triazine
  • 2-Amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine

Uniqueness

2-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

21725-68-8

Molecular Formula

C10H16N6O

Molecular Weight

236.27 g/mol

IUPAC Name

2-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile

InChI

InChI=1S/C10H16N6O/c1-5-12-7-13-8(15-9(14-7)17-4)16-10(2,3)6-11/h5H2,1-4H3,(H2,12,13,14,15,16)

InChI Key

SHANRXMTBMPTMY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)OC)NC(C)(C)C#N

Origin of Product

United States

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